molecular formula C13H12F3NaO2 B12831292 sodium (2Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate CAS No. 1007036-53-4

sodium (2Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate

Cat. No.: B12831292
CAS No.: 1007036-53-4
M. Wt: 280.22 g/mol
InChI Key: WOVHJPWHTTVISL-AVHZNCSWSA-M
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Description

Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a mesityl group attached to a butenolate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate typically involves the reaction of mesityl-substituted ketones with trifluoromethylating agents under basic conditions. One common method includes the use of sodium hydride as a base to deprotonate the ketone, followed by the addition of a trifluoromethylating agent such as trifluoromethyl iodide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate.

Chemical Reactions Analysis

Types of Reactions

Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The mesityl group provides steric bulk, influencing the compound’s binding affinity and specificity for its targets. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium (Z)-1,1,1-trifluoro-4-phenyl-4-oxobut-2-en-2-olate: Similar structure but with a phenyl group instead of a mesityl group.

    Sodium (Z)-1,1,1-trifluoro-4-tolyl-4-oxobut-2-en-2-olate: Contains a tolyl group, offering different steric and electronic properties.

Uniqueness

Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate is unique due to the presence of the mesityl group, which provides increased steric hindrance and potentially alters the compound’s reactivity and interaction with other molecules compared to its analogs.

This detailed overview highlights the significance of Sodium (Z)-1,1,1-trifluoro-4-mesityl-4-oxobut-2-en-2-olate in various scientific and industrial contexts

Properties

CAS No.

1007036-53-4

Molecular Formula

C13H12F3NaO2

Molecular Weight

280.22 g/mol

IUPAC Name

sodium;(Z)-1,1,1-trifluoro-4-oxo-4-(2,4,6-trimethylphenyl)but-2-en-2-olate

InChI

InChI=1S/C13H13F3O2.Na/c1-7-4-8(2)12(9(3)5-7)10(17)6-11(18)13(14,15)16;/h4-6,18H,1-3H3;/q;+1/p-1/b11-6-;

InChI Key

WOVHJPWHTTVISL-AVHZNCSWSA-M

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)/C=C(/C(F)(F)F)\[O-])C.[Na+]

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=C(C(F)(F)F)[O-])C.[Na+]

Origin of Product

United States

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